

Vupanorsen-Induced Hepatotoxicity and Liver Enzyme Elevation: A Technical Support Resource

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Compound of Interest

Compound Name: Vupanorsen

Cat. No.: B611788

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This technical support center provides guidance for researchers, scientists, and drug development professionals investigating **Vupanorsen** or similar ANGPTL3-targeting antisense oligonucleotides. The following information addresses potential issues related to hepatotoxicity and liver enzyme elevation observed during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is **Vupanorsen** and what is its mechanism of action?

Vupanorsen is an investigational antisense oligonucleotide designed to target angiopoietin-like 3 (ANGPTL3) protein synthesis in the liver.[1][2][3] It is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide that targets ANGPTL3 mRNA.[2][3] The GalNAc moiety facilitates targeted delivery to hepatocytes. By inhibiting the production of ANGPTL3, a key regulator of lipoprotein metabolism, **Vupanorsen** was developed to lower levels of triglycerides and cholesterol.[2][4] Genetic studies have shown that loss-of-function variants in the ANGPTL3 gene are associated with lower levels of plasma lipids.[2][3]

Q2: What were the key findings from the **Vupanorsen** clinical trials regarding liver safety?

The clinical development of **Vupanorsen** was discontinued due to concerns about its liver safety profile.[1][5][6] The Phase 2b TRANSLATE-TIMI 70 trial revealed dose-dependent increases in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate

aminotransferase (AST).[1][4][6] Additionally, a dose-dependent increase in hepatic fat fraction was observed.[2][5][6]

Q3: How significant were the liver enzyme elevations observed with **Vupanorsen**?

In the TRANSLATE-TIMI 70 trial, elevations in ALT or AST to more than three times the upper limit of normal were more common at higher doses.[7] For instance, at a dose of 160 mg every two weeks, 44.4% of participants experienced this level of liver enzyme elevation.[5][7]

Q4: What is the proposed mechanism for **Vupanorsen**-induced hepatotoxicity?

The exact mechanism is not fully elucidated, but several hypotheses exist. The hepatotoxicity could be an on-target effect related to the potent inhibition of ANGPTL3, potentially leading to an accumulation of fat in the liver (hepatic steatosis) due to altered lipid metabolism.[5][8] Another possibility is an off-target effect specific to the **Vupanorsen** molecule or the antisense oligonucleotide platform itself.[5][8] The increase in hepatic fat may contribute to the observed liver enzyme elevations.[2][7]

Troubleshooting Guide

This guide is intended to help researchers troubleshoot experiments involving **Vupanorsen** or similar compounds where unexpected liver enzyme elevations or signs of hepatotoxicity are observed.

Issue: Unexpectedly high ALT/AST levels in in vitro or in vivo models.

Possible Cause 1: On-target effect of potent ANGPTL3 inhibition.

- Troubleshooting Step:
 - Dose-Response Analysis: Conduct a detailed dose-response study to determine if the enzyme elevations are dose-dependent.
 - Lipid Accumulation Assessment: Measure intracellular lipid accumulation in hepatocytes (in vitro) or assess hepatic steatosis in animal models using histology (Oil Red O staining) or imaging techniques.

- Comparative Studies: If possible, compare the effects with other ANGPTL3 inhibitors that have different mechanisms of action (e.g., monoclonal antibodies or siRNAs) to distinguish between a class effect and a molecule-specific effect.[5]

Possible Cause 2: Off-target toxicity of the antisense oligonucleotide.

- Troubleshooting Step:
 - Control Oligonucleotides: Include appropriate control oligonucleotides in your experiments. This should consist of a scrambled sequence control with the same chemistry and a saline/vehicle control.
 - Cell Viability Assays: Perform a panel of cytotoxicity assays (e.g., LDH, MTS) to assess general cellular toxicity.
 - Gene Expression Analysis: Use transcriptomic analysis (e.g., RNA-seq) to identify off-target gene regulation that could contribute to toxicity.

Possible Cause 3: Contamination or experimental artifact.

- Troubleshooting Step:
 - Reagent Purity: Ensure the purity and integrity of the **Vupanorsen** compound.
 - Culture Conditions: For in vitro studies, verify the health of the cell cultures and screen for contaminants like mycoplasma.
 - Animal Health: For in vivo studies, ensure the overall health of the animals and rule out other potential causes of liver injury.

Data Presentation

Table 1: Summary of Liver Enzyme Elevations in the TRANSLATE-TIMI 70 Trial

Vupanorsen Dose	Percentage of Patients with ALT/AST >3x ULN
80 mg every 4 weeks	0%
80 mg biweekly	2.3% (n=1)
120 mg biweekly	23.9% (n=11)
160 mg biweekly	44.4% (n=16)

Source: Bergmark BA, et al. Circulation. 2022.[5]

Table 2: Change in Hepatic Fat Fraction with **Vupanorsen** Treatment

Vupanorsen Dose	Relative Increase in Hepatic Fat Fraction
High Dose (160 mg biweekly)	Up to 76%

Source: Bergmark BA, et al. Circulation. 2022.[5][6]

Experimental Protocols

Protocol 1: In Vitro Assessment of **Vupanorsen**-Induced Hepatotoxicity in Primary Human Hepatocytes

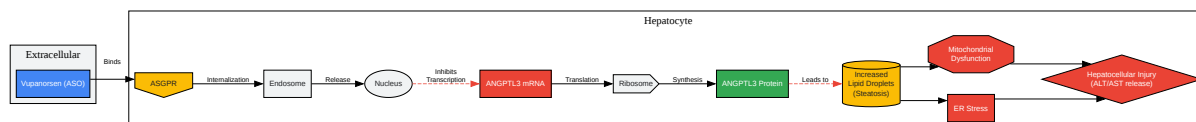
- Cell Culture: Plate primary human hepatocytes in collagen-coated plates. Allow cells to acclimate for 24 hours.
- Treatment: Treat hepatocytes with a dose range of **Vupanorsen** and appropriate controls (scrambled oligonucleotide, vehicle).
- Endpoint Analysis (48-72 hours post-treatment):
 - Liver Enzyme Measurement: Collect the culture supernatant and measure ALT and AST activity using commercially available assay kits.
 - Cell Viability: Assess cell viability using an MTS or LDH assay.

- Lipid Accumulation: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. Quantify lipid accumulation by extracting the dye and measuring its absorbance.
- Gene Expression: Isolate RNA and perform qRT-PCR to measure the expression of genes involved in lipid metabolism and cellular stress.

Protocol 2: In Vivo Evaluation of Hepatotoxicity in a Rodent Model

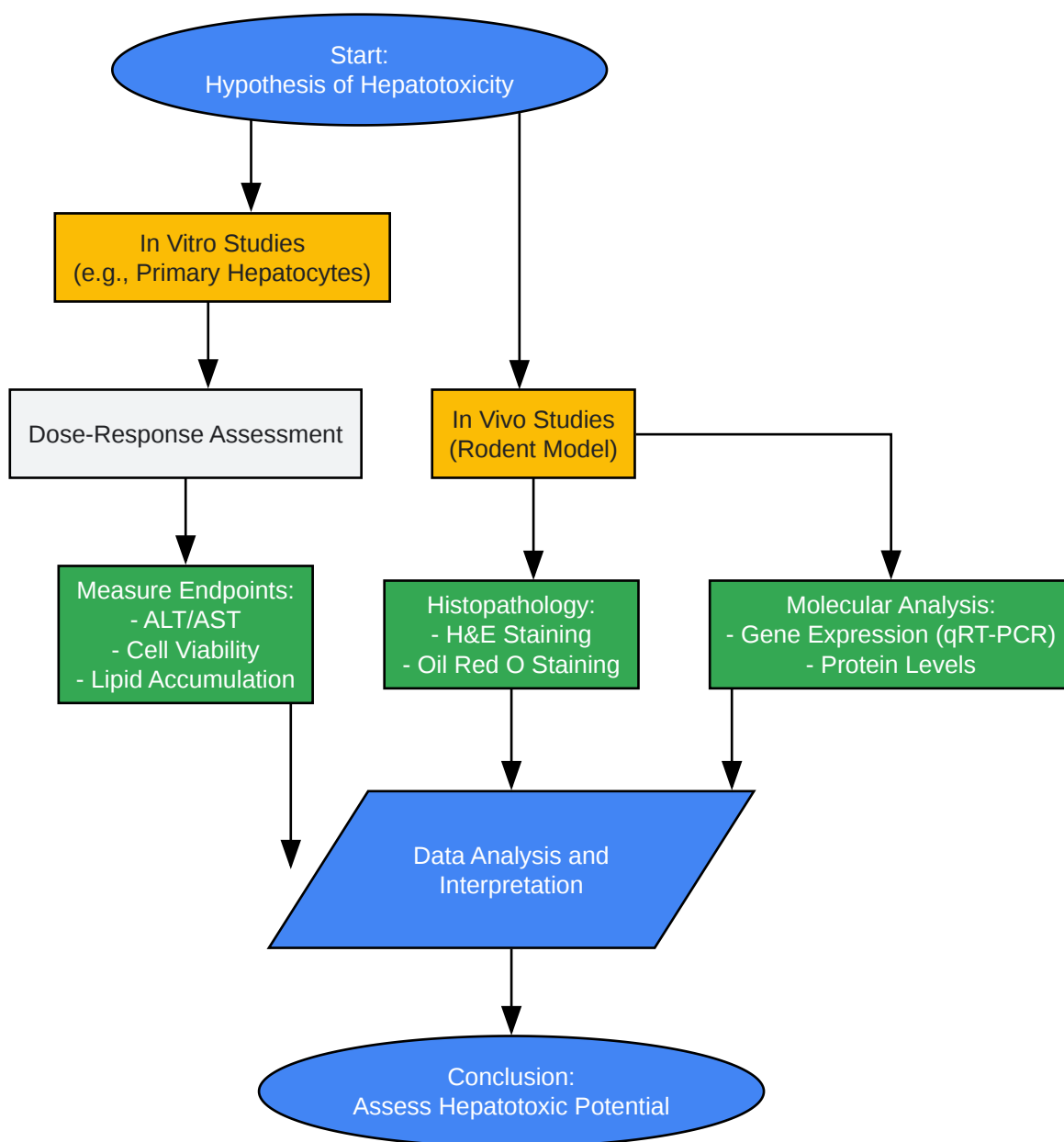
- Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice).
- Dosing: Administer **Vupanorsen** via subcutaneous injection at various dose levels and schedules. Include a control group receiving a scrambled oligonucleotide and a vehicle control group.
- Monitoring: Monitor the animals for clinical signs of toxicity. Collect blood samples at regular intervals for measurement of serum ALT and AST levels.
- Terminal Endpoint Analysis:
 - Organ Collection: At the end of the study, euthanize the animals and collect the liver.
 - Histopathology: Fix a portion of the liver in formalin for hematoxylin and eosin (H&E) staining to assess liver morphology and for Oil Red O staining of frozen sections to evaluate steatosis.
 - Gene and Protein Analysis: Snap-freeze a portion of the liver for RNA and protein extraction to analyze changes in gene and protein expression related to ANGPTL3 and toxicity pathways.

Visualizations



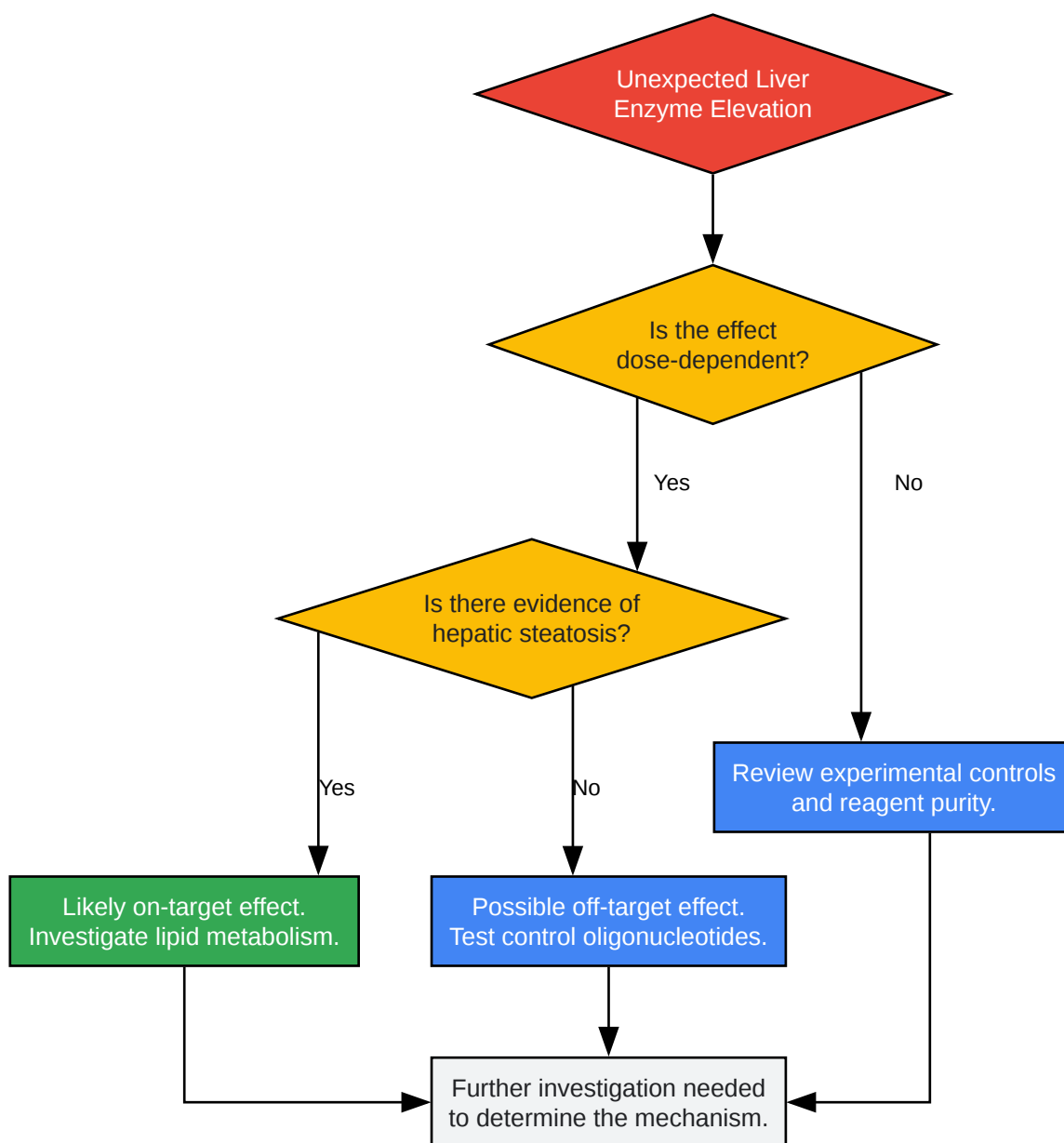
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Caption: Proposed signaling pathway for **Vupanorsen**-induced hepatotoxicity.



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Caption: Experimental workflow for investigating drug-induced hepatotoxicity.



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Caption: Troubleshooting decision tree for unexpected liver enzyme elevation.

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